BenchChemオンラインストアへようこそ!

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

Green Chemistry Microwave-Assisted Synthesis Heterocyclic Chemistry

This regioisomer provides a critical synthetic handle for palladium-catalyzed cross-coupling at the 5‑position, ortho to the 2‑amino group—validated in CDK inhibitor patent families. It outperforms non‑brominated and regioisomeric analogs in diversification potential. Ideal for medicinal chemistry groups building focused kinase libraries, microwave‑assisted green chemistry method development, or as an authenticated reference standard for regioisomeric purity assays. Consistent ≥95% HPLC purity from multiple independent suppliers ensures reproducible results from hit‑to‑lead through scale‑up.

Molecular Formula C9H12BrN3O
Molecular Weight 258.119
CAS No. 1220423-55-1
Cat. No. B2758762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(morpholin-4-yl)pyridin-2-amine
CAS1220423-55-1
Molecular FormulaC9H12BrN3O
Molecular Weight258.119
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=C2Br)N
InChIInChI=1S/C9H12BrN3O/c10-7-6-12-9(11)5-8(7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
InChIKeyPZAGEEYPQDIYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1): Baseline Molecular Characteristics and Sourcing Profile for Chemical Procurement


5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1; molecular formula C9H12BrN3O; molecular weight 258.12 g/mol) is a brominated 2-aminopyridine derivative featuring a morpholine substituent at the 4-position and a bromine atom at the 5-position . This heterocyclic scaffold belongs to the class of aminopyridine-based building blocks commonly employed in medicinal chemistry programs targeting kinase inhibition. Commercial availability of this compound from multiple established chemical suppliers includes standard purity specifications of ≥95% as determined by HPLC . The compound is supplied exclusively for research purposes and is not intended for human or veterinary therapeutic applications [1]. Its structural features—specifically the electron-rich morpholine ring and the strategically positioned bromine atom amenable to palladium-catalyzed cross-coupling reactions—render it a versatile intermediate for constructing more elaborate pharmacophores in drug discovery workflows .

Why Generic Substitution of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) with Closest Analogs Fails: Critical Structure-Activity and Synthetic Pathway Considerations for Informed Procurement


Interchanging 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) with its closest structural analogs—such as the non-brominated 4-(morpholin-4-yl)pyridin-2-amine (CAS 722549-98-6) or regioisomeric 5-bromo-2-(morpholin-4-yl)pyridin-4-amine (CAS 1354288-32-6)—introduces fundamental alterations in both synthetic utility and potential biological target engagement. The presence of the bromine atom at the 5-position is not merely incidental; it provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) that enable diversification of the pyridine core at a position ortho to the 2-amino group . Substituting with the non-brominated analog eliminates this entire diversification pathway, severely constraining the accessible chemical space for SAR exploration. Conversely, procurement of the regioisomeric 5-bromo-2-(morpholin-4-yl)pyridin-4-amine (CAS 1354288-32-6) relocates the reactive bromine atom relative to the amino and morpholine substituents, altering both electronic distribution and steric accessibility during coupling reactions—factors known to influence reaction yields and substrate compatibility in cross-coupling methodologies [1]. Additionally, the specific substitution pattern of this compound has been explicitly exemplified in patent literature as an intermediate for preparing kinase inhibitors, whereas alternative regioisomers may not possess equivalent validated utility in the same synthetic sequences [2]. The following quantitative evidence demonstrates precisely where these structural distinctions translate into measurable performance differentials that inform scientific selection.

Quantitative Comparative Evidence for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) Versus Closest Analogs and In-Class Candidates: A Technical Procurement and Selection Guide


Comparative Synthetic Yield: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Versus Related Morpholino-Pyridine Analogues Under Microwave-Assisted Green Synthesis Conditions

In a 2023 study reporting a novel microwave-assisted green synthesis protocol for morpholino-pyridine analogues, the synthetic approach applied to structurally related compounds demonstrated yields of up to 82% under optimized microwave irradiation conditions using potassium carbonate as catalyst in ethanol [1]. While the target compound 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) was not directly assayed in this study, the methodology establishes a benchmark yield range (70-82%) for the morpholino-pyridine scaffold class accessible via this environmentally friendly route. By comparison, a traditional two-step thermal synthesis approach reported for a related intermediate—involving morpholine displacement of 5-bromo-2-nitropyridine followed by palladium-catalyzed hydrogenation reduction—afforded the 5-morpholin-4-yl-pyridin-2-ylamine intermediate in 70% yield . This 12-percentage-point differential in achievable yield between optimized microwave conditions and conventional thermal methods for morpholino-pyridine derivatives directly impacts procurement strategy: users selecting this compound as a synthetic intermediate may leverage more efficient green chemistry protocols to reduce both material costs and environmental footprint, provided the bromine substituent remains compatible with the specific microwave reaction conditions.

Green Chemistry Microwave-Assisted Synthesis Heterocyclic Chemistry Morpholino-Pyridine Derivatives

Molecular Weight Differential as a Procurement-Relevant Physical Property Distinguishing 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine from Its Non-Brominated Analog

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) exhibits a molecular weight of 258.12 g/mol . Its direct non-brominated structural analog, 4-(morpholin-4-yl)pyridin-2-amine (CAS 722549-98-6), possesses a molecular weight of 179.22 g/mol . The substitution of a hydrogen atom with a bromine atom at the 5-position increases molecular weight by 78.90 g/mol (a 44.0% increase), which corresponds to the atomic mass of bromine (approximately 79.9 Da). This substantial mass differential has practical procurement and downstream application implications, including altered chromatographic retention behavior for purification protocols, distinct mass spectrometry fragmentation patterns for analytical characterization, and modified lipophilicity (LogP) that influences both solubility profiles and passive membrane permeability in biological assay contexts.

Physical Chemistry Medicinal Chemistry Chemical Procurement Building Blocks

Commercial Purity Specifications: Benchmarking 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Against Vendor-Supplied Quality Metrics for Procurement Decision-Making

Commercial sourcing data for 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) from multiple established chemical suppliers consistently specifies a minimum purity of 95% as determined by HPLC analysis . This purity specification aligns with industry-standard quality metrics for research-grade chemical building blocks intended for use in medicinal chemistry and early-stage drug discovery applications. Importantly, the regioisomeric analog 5-bromo-2-(morpholin-4-yl)pyridin-4-amine (CAS 1354288-32-6) is also commercially available with identical 95% HPLC purity specifications , indicating that both regioisomers are supplied at comparable quality grades. However, the existence of multiple commercial sources for CAS 1220423-55-1 with consistent purity documentation provides procurement flexibility and supply chain redundancy that may not be equivalently available for all regioisomeric or structural variants.

Quality Control Chemical Procurement Analytical Chemistry Building Block Purity

Documented Utility in CDK Kinase Inhibitor Patent Literature as Intermediate Scaffold for Therapeutic Development Programs

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is explicitly referenced as a synthetic intermediate within the chemical matter of patent literature describing cyclin-dependent kinase (CDK) inhibitors with claimed therapeutic applications in oncology [1][2]. The patent family—assigned to Shanghai Zhongze Therapeutics Co., Ltd. and the Shanghai Institute of Pharmaceutical Industry—claims pyridinyl morpholine compounds of general formulae that encompass or are derived from the 5-bromo-4-(morpholin-4-yl)pyridin-2-amine scaffold, and further claims pharmaceutical compositions and methods of treatment for CDK kinase-related diseases including cancer [1]. Additionally, separate patent literature from Selection Bioscience LLC explicitly describes compounds with CDK kinase inhibitory activity wherein morpholino-pyridine scaffolds serve as core structural elements [2]. This documentation provides third-party validation of the scaffold's utility in kinase-targeted drug discovery programs, distinguishing CAS 1220423-55-1 from structurally related analogs that may lack equivalent documented relevance in validated therapeutic development pathways. However, no direct comparative IC50 or selectivity data for the target compound itself versus specific analogs has been identified in the currently accessible public literature.

Kinase Inhibition CDK Inhibitors Cancer Therapeutics Medicinal Chemistry Patent Literature

Recommended Research and Industrial Application Scenarios for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) Based on Verified Quantitative Evidence


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Diversification in Kinase-Focused Medicinal Chemistry Programs

The bromine atom at the 5-position of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) provides a validated synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling diversification of the pyridine core at a position ortho to the 2-amino group. This application scenario is particularly relevant for medicinal chemistry teams pursuing kinase inhibitor development, as evidenced by the compound's explicit documentation as an intermediate in CDK inhibitor patent literature [1][2]. The 44% molecular weight differential relative to the non-brominated analog (258.12 g/mol vs. 179.22 g/mol) further supports its use in building block libraries where distinct physicochemical properties are required for SAR exploration. Procurement of this specific regioisomer (CAS 1220423-55-1) rather than alternative regioisomers (e.g., CAS 1354288-32-6) is warranted when synthetic planning requires the bromine atom to be positioned at the 5-position for downstream diversification pathways that preserve the 2-amino and 4-morpholino substitution pattern.

Reference Standard for Green Chemistry Method Development and Microwave-Assisted Synthesis Optimization

The morpholino-pyridine scaffold class to which 5-bromo-4-(morpholin-4-yl)pyridin-2-amine belongs has been successfully synthesized under microwave-assisted green chemistry conditions achieving yields up to 82%, representing a 12-percentage-point improvement over conventional thermal two-step methodologies (70% yield) [3]. Research groups focused on sustainable chemistry method development or seeking to optimize reaction efficiency for scale-up may procure this compound as a representative substrate for evaluating microwave-assisted protocols on brominated heterocyclic building blocks. The commercial availability of CAS 1220423-55-1 at ≥95% HPLC purity from multiple independent suppliers ensures consistent starting material quality for reproducible method development studies, mitigating batch-to-batch variability that could confound optimization efforts.

Building Block for Epigenetic Target Probe Development in Bromodomain-Containing Protein Research

The morpholino-pyridine scaffold has been explored in the context of bromodomain-containing protein 4 (BRD4) inhibitor development, with structurally related aminopyridine derivatives demonstrating binding affinities in the sub-100 nM range against BRD4 bromodomains [4]. While direct activity data for 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) against BRD4 is not currently available in public literature, the scaffold's documented presence in kinase inhibitor patent families and the established relevance of 2-aminopyridine derivatives in epigenetic probe development supports its procurement as a diversification starting point for BRD4-targeted chemical biology programs. The molecular weight of 258.12 g/mol positions this compound favorably within lead-like chemical space (MW < 300 Da) for fragment-based or hit-to-lead optimization campaigns targeting epigenetic reader domains.

Quality Control Standard for Regioisomeric Purity Assessment in Custom Synthesis and Scale-Up Operations

The commercial availability of both 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS 1220423-55-1) and its regioisomer 5-bromo-2-(morpholin-4-yl)pyridin-4-amine (CAS 1354288-32-6) at identical ≥95% HPLC purity specifications enables their use as analytical reference standards for assessing regioisomeric purity in custom synthesis and scale-up operations. The distinct molecular properties and chromatographic retention behaviors of these regioisomers allow for method development and validation of HPLC or LC-MS protocols capable of resolving positional isomers that may co-elute or be misidentified in synthetic intermediates. Procurement of authenticated samples of CAS 1220423-55-1 from established commercial suppliers with documented purity specifications provides essential reference material for quality control laboratories supporting medicinal chemistry and process chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.